2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
Overview
Description
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N5O and its molecular weight is 282.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
2-Aminopyrimidine derivatives, including structures related to 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride, have been studied for their potential as ligands for the histamine H4 receptor (H4R). This research explored the structure-activity relationship to optimize potency and efficacy for potential anti-inflammatory and antinociceptive activities in animal models, indicating potential applications in pain and inflammation management (Altenbach et al., 2008).
Crystallography and Molecular Packing
Studies in crystallography have involved derivatives of this compound to understand hydrogen bonding patterns, molecular packing, and electronic polarization in these compounds. This research provides insights into nucleic acid structures and their functions, contributing to our understanding of molecular interactions and structural biology (Orozco et al., 2009).
Synthesis of Derivatives for Pharmacological Applications
Research has focused on synthesizing derivatives of this compound for various pharmacological applications. This includes exploring their potential as inhibitors of enzymes like ASK1, which could have implications in treating inflammation and pain, as well as exploring their cytotoxic activities against cancerous cell lines (Norman, 2012).
Investigating Molecular Properties
The molecular properties of these derivatives have been studied using quantum-chemical calculations, helping to understand their electronic structures, energy gaps, and other quantum chemical features. Such studies are crucial for drug design and development, providing a foundation for predicting how these molecules might interact with biological targets (Kökbudak et al., 2020).
Exploring Supramolecular Structures
Research has also focused on the supramolecular structures constructed by derivatives of this compound, studying how these molecules interact in various crystal formations. This research contributes to the understanding of how molecular interactions can influence the physical properties of substances, which is vital for material science applications (Cheng et al., 2011).
Properties
IUPAC Name |
2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWQTCATOAARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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